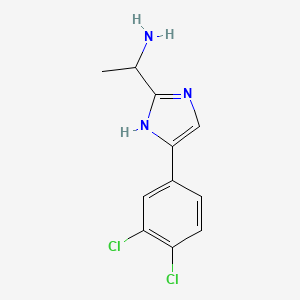

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H11Cl2N3 |

|---|---|

Molecular Weight |

256.13 g/mol |

IUPAC Name |

1-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine |

InChI |

InChI=1S/C11H11Cl2N3/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7/h2-6H,14H2,1H3,(H,15,16) |

InChI Key |

UWHMJSSTNHZKQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC(=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Method Overview

A common approach involves nucleophilic substitution of a halogenated ethanone derivative with imidazole in a polar aprotic solvent such as dimethylformamide (DMF), often in the presence of a base and a phase transfer catalyst like PEG600.

Detailed Procedure (Based on Patent CN104860887A)

- Reagents: 2-chloro-1-(3,4-dichlorophenyl)ethanol, imidazole, caustic soda flakes (NaOH), PEG600, DMF.

- Conditions:

- Mix DMF, imidazole, NaOH, and PEG600; heat slowly to 110–115 °C and maintain for 1 hour.

- Cool to 50–55 °C, then add a DMF solution of 2-chloro-1-(3,4-dichlorophenyl)ethanol dropwise while maintaining temperature.

- Stir at 50–55 °C for 1 hour, then heat again to 110–115 °C for 4 hours.

- Cool to 60 °C, add water, and cool to room temperature.

- Isolate the crude product by centrifugation.

- Purification: Recrystallization from toluene.

- Yield: Up to 90–92% with melting points around 132 °C.

This method is industrially favorable due to simple equipment, straightforward steps, and high yield.

Conversion of Alcohol to Azide Intermediate

Following the preparation of the imidazolyl ethanol, the hydroxyl group is converted to an azide to facilitate amine formation.

Procedure (From Research Article PMC6176729)

- Dissolve the imidazolyl ethanol in DMF.

- Add diphenyl phosphorazidate (DPPA) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C.

- This reaction converts the alcohol to the azide intermediate efficiently.

Reduction of Azide to 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine

- The azide intermediate is reduced using lithium aluminum hydride (LiAlH4) in anhydrous conditions.

- This step yields the target ethan-1-amine compound with high purity and yield.

Alternative Synthetic Routes

Synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

- Starting from 3,4-dichlorophenacyl bromide and imidazole in acetonitrile at 0 °C.

- Stirring for 3.5 hours leads to the ethanone intermediate.

- Yield reported around 60%.

This intermediate can be further reduced or modified to reach the ethan-1-amine target.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloro-1-(3,4-dichlorophenyl)ethanol | Imidazole, NaOH, PEG600, DMF, 110–115 °C | 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 90–92 | Industrially scalable, high yield |

| 2 | Imidazolyl ethanol | DPPA, DBU, DMF, 0 °C | Azide intermediate | Not specified | Efficient azide formation |

| 3 | Azide intermediate | LiAlH4, anhydrous conditions | This compound | High | Standard azide reduction to amine |

| 4 | 3,4-Dichlorophenacyl bromide + imidazole | Acetonitrile, 0 °C, 3.5 h | 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 60 | Alternative route to ethanone intermediate |

Research Findings and Analysis

- The use of PEG600 as a phase transfer catalyst in DMF significantly improves the nucleophilic substitution efficiency for imidazole ring formation.

- The azide intermediate formation via DPPA and DBU is a mild and selective method, avoiding harsher conditions that could degrade sensitive imidazole rings.

- LiAlH4 reduction is a classical and reliable method for azide to amine conversion, providing high yields and purity.

- The overall synthetic route is modular, allowing for substitution variations on the phenyl ring or imidazole, which is valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any potential nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and catalysts.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Chlorophenyl Substitutions

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Substituents: 4-Chlorophenyl at position 5, N,1-di-o-tolyl groups. Molecular Weight: 410.72 . This compound’s synthesis involves deep eutectic solvents for sustainable production .

- 1-{2-[(2,6-Dichlorophenyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethanone Substituents: 2,6-Dichlorophenylamino group, ethanone at position 1. Molecular Weight: 274.0 (free base) .

Halogen Variations

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine

Extended Aromatic Systems

- 5-[1,1'-Biphenyl]-4-yl-1H-imidazol-2-amine

Pharmacological and Physicochemical Properties

| Property | Target Compound | 5-(4-Chlorophenyl)-N,1-di-o-tolyl | 5-(4-Fluorophenyl) Derivative |

|---|---|---|---|

| Solubility | High (dihydrochloride) | Low (lipophilic tolyl groups) | Moderate |

| Molecular Weight | 329.05 | 410.72 | 267.31 |

| Enzymatic Targeting | Sterol 14α-demethylase | Unknown | Unknown |

| Synthetic Complexity | Moderate | High (multi-step coupling) | Low |

Biological Activity

1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine, also known as 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

- Chemical Name : this compound dihydrochloride

- Molecular Formula : C11H13Cl4N3

- Molecular Weight : 329.05 g/mol

- CAS Number : 1394685-74-5

| Property | Value |

|---|---|

| Molecular Formula | C11H13Cl4N3 |

| Molecular Weight | 329.05 g/mol |

| CAS Number | 1394685-74-5 |

| Synonyms | 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-aminedihydrochloride |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study showed that the compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM . Furthermore, in vivo experiments indicated that treatment with this compound led to a notable suppression of tumor growth in mice models .

Case Study: MCF7 Cell Line

In a controlled experiment involving the MCF7 cell line:

- Dosage : Daily administration of the compound.

- Outcome : Enhanced apoptosis and reduced tumor size.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 40 μg/mL.

- Escherichia coli : MIC of 200 μg/mL .

Table 2: Antimicrobial Efficacy

| Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to reduced proliferation.

- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways contribute to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.